2-(3-(4-イソプロピルフェニル)-2-オキソイミダゾリジン-1-イル)-N-(3-(2-オキソピロリジン-1-イル)プロピル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

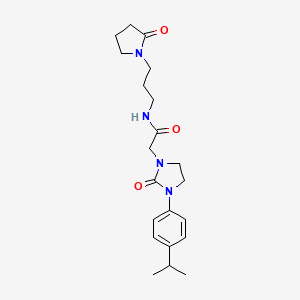

2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究によると、この化合物は潜在的な抗癌作用を示すことが示唆されています。 癌細胞の増殖を阻害し、アポトーシス(プログラム細胞死)を誘導したり、腫瘍の進行に関わる特定のシグナル伝達経路を阻害する可能性があります .

- いくつかの研究では、この化合物が神経保護効果を持つことが示されています。 酸化ストレス、炎症、または神経変性疾患によって引き起こされる神経細胞の損傷から保護する可能性があります .

- 興味深いことに、2-(3-(4-イソプロピルフェニル)-2-オキソイミダゾリジン-1-イル)-N-(3-(2-オキソピロリジン-1-イル)プロピル)アセトアミドは、甘味と関連付けられています。 キャラメル様化合物と構造的に関連しており、甘味を感じることに貢献する可能性があります .

- 研究者らは、この化合物の代謝酵素との相互作用を調べてきました。 代謝プロセスに関与する特定の酵素を阻害する可能性があり、エネルギー代謝やその他の細胞経路に影響を与える可能性があります .

- 科学者らは、この化合物とその誘導体を調製するための合成経路を研究してきました。 その化学合成を理解することで、より優れた特性を持つアナログを設計することができます .

- この化合物が体内でどのように吸収、分布、代謝、排泄されるかを評価するために、詳細な薬物動態研究が不可欠です。 そのバイオアベイラビリティに関する知見は、創薬の指針となります .

- 分子ドッキングやインシリコモデリングなどの計算手法を用いることで、この化合物の特定のタンパク質標的への結合親和性を予測することができます。 これらの研究は、薬物-受容体相互作用と潜在的な治療的用途に関する情報を提供します .

- この特定の化合物に関する直接的な臨床試験はないかもしれませんが、その作用機序と前臨床データの理解は、将来の研究の指針となります。 研究者らは、関連する疾患モデルにおいてその治療の可能性を探求する必要があります .

抗癌作用

神経保護効果

甘味モジュレーション

代謝経路と酵素阻害

化学合成と誘導体

薬物動態とバイオアベイラビリティ

インシリコモデリングとドッキング研究

臨床試験と治療の可能性

生物活性

The compound 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a complex organic molecule belonging to the class of imidazolidinones. This class is recognized for its diverse biological activities, including potential therapeutic effects. The intricate structure of this compound suggests multiple pathways for biological interaction, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C20H25N5O2, with a molecular weight of approximately 367.4 g/mol. The structural elements include an imidazolidinone core and various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N5O2 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 1251634-02-2 |

Synthesis

The synthesis of this compound typically involves several key steps, including the manipulation of organic precursors under controlled conditions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity.

The biological activity of this compound may involve several mechanisms depending on its target. Potential mechanisms include:

- Enzyme Inhibition : The imidazolidinone structure may interact with specific enzymes, inhibiting their activity.

- Receptor Modulation : The compound could act as a modulator for various receptors, influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that derivatives of similar structures exhibit antioxidant properties, which could be relevant for this compound.

Biological Activity Studies

Recent research has highlighted various biological activities associated with compounds in the imidazolidinone class. Notably, studies have demonstrated:

- Anticancer Activity : Compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against A549 lung cancer cells, revealing significant inhibitory concentrations (IC50 values ranging from 11.20 to 59.61 µg/mL) .

- Antioxidant Properties : Several studies indicate that imidazolidinone derivatives possess moderate antioxidant activity, which is crucial for combating oxidative stress in biological systems .

- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of synthesized imidazolidinone derivatives against human lung cancer cell lines. The findings indicated that certain derivatives exhibited high cytotoxicity, suggesting that modifications to the core structure could enhance efficacy against cancer .

Case Study 2: Antioxidant Activity Assessment

Research involving antioxidant assays demonstrated that compounds analogous to 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide displayed promising results compared to standard antioxidants like butylated hydroxy anisole (BHA). This suggests potential applications in formulations aimed at reducing oxidative damage in cells .

特性

IUPAC Name |

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-16(2)17-6-8-18(9-7-17)25-14-13-24(21(25)28)15-19(26)22-10-4-12-23-11-3-5-20(23)27/h6-9,16H,3-5,10-15H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIHYZDSBHMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCCN3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。